molecular formula C5H13ClN2O B3344235 2-Butylisouronium chloride CAS No. 62432-76-2

2-Butylisouronium chloride

Cat. No.: B3344235
CAS No.: 62432-76-2
M. Wt: 152.62 g/mol
InChI Key: ARPJRCMUGDBJNL-UHFFFAOYSA-N
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Description

2-Butylisouronium chloride is an organic compound with the chemical formula C₅H₁₃ClN₂O. It is a derivative of urea and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylisouronium chloride can be synthesized through the reaction of butylamine with isocyanic acid, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:

    Reaction of Butylamine with Isocyanic Acid: Butylamine reacts with isocyanic acid to form butylisourea.

    Addition of Hydrochloric Acid: The butylisourea is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial production may also involve additional purification steps such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Butylisouronium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form butylamine and urea.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: This reaction occurs under acidic or basic conditions, often at elevated temperatures.

    Condensation Reactions: These reactions may require catalysts such as acids or bases and are usually conducted at moderate temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted urea derivatives.

    Hydrolysis: The primary products are butylamine and urea.

    Condensation Reactions: The products are imines or related nitrogen-containing compounds.

Scientific Research Applications

2-Butylisouronium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives and other nitrogen-containing compounds.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylisouronium chloride involves its reactivity as a nucleophile and its ability to form stable intermediates. In biochemical applications, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methylisouronium chloride
  • Ethylisouronium chloride
  • Propylisouronium chloride

Comparison

2-Butylisouronium chloride is unique due to its butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group increases the hydrophobicity and steric bulk of the molecule, which can influence its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

butyl carbamimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJRCMUGDBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211475
Record name 2-Butylisouronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62432-76-2
Record name Carbamimidic acid, butyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62432-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylisouronium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylisouronium chloride
Source EPA DSSTox
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Record name 2-butylisouronium chloride
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Synthesis routes and methods

Procedure details

To 222 g (3.0 mol) of butanol, 21.0 g (0.50 mol) of cyanamide and 57.5 g (0.50 mol) of carbamimidoyl chloride hydrochloric acid salt were dissolved, followed by stirring at 60° C. for 1 hour. The reaction liquid was concentrated to obtain 2-butylisourea hydrochloric acid salt. To 500 ml of N,N-dimethylformamide, 2-butylisourea hydrochloric acid salt obtained, 186 g (1.0 mol) of ethyl 2-acetyl-3-ethoxyacrylate and 82.0 g (1.0 mol) of sodium acetate were suspended, followed by stirring at 100° C. for 4 hours. The reaction liquid was cooled and then poured in ice-water, and extracted with diisopropyl ether. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate, adding “Florisil” and filtering. The solution was concentrated under reduced pressure to obtain 192 g (yield: 81%) of ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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